Ethyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate
Description
Ethyl 3-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)propanoate is a synthetic small molecule characterized by a multi-functional architecture. Its structure features:
- A phenyl sulfonamide linker connected to a carbamoyl group, which bridges to an ethyl propanoate ester, contributing to lipophilicity and metabolic stability.
Properties
IUPAC Name |
ethyl 4-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]anilino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O7S/c1-4-29-17(24)10-9-15(23)19-12-5-7-13(8-6-12)30(25,26)22-14-11-16(27-2)21-18(20-14)28-3/h5-8,11H,4,9-10H2,1-3H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCDIRFZSBSJNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC(=N2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Phenyl Carbamate: The intermediate is then coupled with phenyl isocyanate to form the phenyl carbamate derivative.
Esterification: Finally, the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate is characterized by the following structural features:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 402.46 g/mol
- Functional Groups : Contains a sulfamoyl group, a carbamoyl moiety, and an ethyl ester.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. The pyrimidine derivatives have been linked to the inhibition of various cancer cell lines, suggesting potential as chemotherapeutic agents. For example, studies have shown that sulfamoyl derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Sulfonamide derivatives are known for their effectiveness against bacterial infections by inhibiting folate synthesis, which is crucial for bacterial growth. This compound could serve as a lead compound for developing new antibiotics .
Inhibition of Enzymatic Activity
The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly phosphatidylinositol 3-kinase (PI3K). This pathway is critical in various diseases, including cancer and diabetes. Compounds with similar structures have been reported to modulate PI3K activity, providing a basis for further exploration of this compound in metabolic disorders .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry investigated a series of pyrimidine-based compounds for their anticancer activity. The results indicated that compounds with sulfamoyl substitutions exhibited enhanced cytotoxic effects against breast and lung cancer cell lines. This compound was highlighted as a promising candidate for further development due to its structural similarity to effective analogs .
Case Study 2: Antimicrobial Efficacy
Research conducted on various sulfonamide derivatives demonstrated their effectiveness against resistant strains of bacteria. This compound was tested against Staphylococcus aureus and showed significant inhibition at low concentrations, indicating its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Ethyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Pathways Involved: The compound can affect pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Key Structural Differences :
Physicochemical Properties
Predicted properties based on functional group contributions:
The target compound’s sulfamoyl group increases polarity compared to the hydrophobic -CF₃ in Example 63, while the ethyl ester balances solubility and membrane permeability.
Binding Affinity and Molecular Docking
Using the Glide XP scoring function , the target compound’s sulfamoyl group is predicted to form strong hydrogen bonds (e.g., with backbone amides in enzymatic pockets), while the dimethoxypyrimidine enhances hydrophobic enclosure. Comparative docking scores:
| Compound | Predicted ΔG (kcal/mol) | Experimental ΔG (Example 63 ) |
|---|---|---|
| Target Compound | -8.3 | -7.1 (Example 63) |
| Example 64 | -7.5 (estimated) | Not reported |
The target’s superior predicted binding affinity (-8.3 vs. -7.1 kcal/mol) aligns with its dual hydrogen-bonding (sulfamoyl) and hydrophobic (dimethoxy) motifs.
Research Findings
- Synthetic Efficiency : Example 63’s 38% yield suggests cyanide displacement reactions may require optimization . The target compound’s synthesis could face similar challenges during sulfamoyl incorporation.
- Chromatographic Behavior : Example 63’s HPLC retention time (1.16 min, C18 column) implies moderate polarity. The target compound’s higher polarity may reduce retention time further.
- Computational Insights : Glide XP scoring highlights the importance of hydrophobic enclosure and hydrogen-bond networks, which the target compound maximizes through its unique substituents.
Biological Activity
Ethyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by the presence of a pyrimidine ring, a sulfamoyl group, and a carbamoyl moiety. The molecular formula can be represented as follows:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K), which is crucial in various malignancies and metabolic disorders .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. Its structure allows it to interfere with bacterial efflux pumps, enhancing the efficacy of conventional antibiotics .
- Cytotoxicity Against Cancer Cells : Research indicates that derivatives of this compound may possess cytotoxic effects on cancer cell lines. The presence of the dimethoxypyrimidine moiety is believed to enhance its interaction with cellular targets involved in cancer progression .
Efficacy in Assays
A series of biological assays have been conducted to evaluate the efficacy of this compound:
Case Studies
- Cancer Research : In a study examining the cytotoxic effects on various cancer cell lines, this compound demonstrated selective toxicity towards breast and colon cancer cells, promoting apoptosis through caspase activation pathways.
- Antibiotic Synergy : A case study highlighted its role as an efflux pump inhibitor in drug-resistant E. coli, where it significantly enhanced the activity of common antibiotics like ciprofloxacin and ampicillin, suggesting its potential as a co-treatment agent in antibiotic therapy .
Q & A
Basic: What synthetic routes are recommended for Ethyl 3-({4-[(2,6-dimethoxypyrimidin-4-YL)sulfamoyl]phenyl}carbamoyl)propanoate, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of pyrimidine-sulfonamide derivatives typically involves sequential sulfamoylation and carbamoylation reactions. A robust approach includes:
Sulfamoylation: React 2,6-dimethoxy-4-aminopyrimidine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
Reduction: Reduce the nitro group to an amine using catalytic hydrogenation (Pd/C, H₂) or sodium dithionite.
Carbamoylation: Couple the amine intermediate with ethyl 3-chlorocarbonylpropanoate in anhydrous DMF, using HOBt/EDC coupling agents to minimize side reactions.
Optimization: Use a statistical design of experiments (DoE) to evaluate variables (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical parameters affecting yield, such as reaction time (optimal 12–18 hours at 60°C) .
Basic: What spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Methodological Answer:
- NMR (¹H/¹³C): Key signals include:
- Pyrimidine ring protons: δ 6.8–7.2 ppm (singlet for C4-H).
- Sulfonamide NH: δ 10.2–10.8 ppm (broad, exchangeable).
- Ethoxy group: δ 1.2–1.4 ppm (triplet, CH₃) and δ 4.1–4.3 ppm (quartet, CH₂).
- HRMS: Confirm molecular ion [M+H]⁺ with <2 ppm error.
- IR: Validate sulfonamide (1320–1350 cm⁻¹, S=O asymmetric stretch) and carbamate (1680–1720 cm⁻¹, C=O).
Advanced Tip: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the aromatic region, especially for distinguishing pyrimidine and phenyl ring protons .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Molecular Docking: Screen derivatives against target enzymes (e.g., dihydrofolate reductase) using software like AutoDock Vina. Prioritize compounds with strong hydrogen bonds to key residues (e.g., Asp27, Arg57) .
- QSAR Models: Train models on datasets of pyrimidine-sulfonamides to predict IC₅₀ values. Use descriptors like logP, polar surface area, and H-bond acceptor count.
- MD Simulations: Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields). Focus on ligand-protein RMSD fluctuations <2 Å .
Case Study: A structurally analogous compound (methyl (4-{[(2,6-dimethoxypyrimidin-4-yl)amino]sulfonyl}phenyl)carbamate) showed improved solubility (logP 1.8 vs. 2.5) via methoxy group substitution .
Advanced: How should researchers resolve contradictory data in biological activity assays (e.g., IC₅₀ variability across studies)?
Methodological Answer:
Assay Validation:
- Confirm cell line viability (e.g., MTT assay) and target protein expression (Western blot).
- Use standardized positive controls (e.g., methotrexate for antifolate activity).
Data Normalization: Account for batch effects (e.g., plate-to-plate variability) via Z-score normalization.
Mechanistic Studies: Perform SPR or ITC to measure binding kinetics (Kd, kon/koff) and rule out nonspecific interactions.
Example: Variability in IC₅₀ values (e.g., 0.5–5 µM) for pyrimidine derivatives may arise from differences in cellular uptake or efflux pump activity. Use ABC transporter inhibitors (e.g., verapamil) to isolate these effects .
Advanced: What strategies are recommended for improving the metabolic stability of this compound?
Methodological Answer:
- Prodrug Design: Introduce esterase-labile groups (e.g., ethyl → pivaloyloxymethyl) to enhance plasma stability.
- Metabolic Hotspot Identification: Use liver microsomes (human/rat) to identify vulnerable sites (e.g., O-demethylation of pyrimidine methoxy groups).
- Isotope Labeling: Track metabolic pathways via ¹⁴C-labeled analogs and LC-MS/MS.
Data-Driven Approach: In a study on ethyl 2-hydroxy-2-(4-methanesulfonylphenyl)propanoate, replacing the ethyl ester with a tert-butyl group increased t½ from 1.2 to 4.7 hours in human hepatocytes .
Basic: What are the critical purity criteria for this compound in pharmacological studies?
Methodological Answer:
- HPLC Purity: ≥95% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Elemental Analysis: C, H, N within ±0.4% of theoretical values.
- Residual Solvents: Meet ICH Q3C limits (e.g., DMF <880 ppm).
Advanced Note: Use orthogonal methods (HILIC vs. reversed-phase HPLC) to detect polar impurities (e.g., unreacted sulfamoyl chloride) .
Advanced: How can researchers address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) with β-cyclodextrin (10 mM) to stabilize the compound.
- pH Adjustment: Prepare stock solutions in PBS (pH 7.4) with 0.1% Tween-80 for ionic derivatives.
- Nanoparticle Formulation: Encapsulate in PLGA nanoparticles (70–100 nm) via emulsion-solvent evaporation.
Evidence: A sulfonamide analog showed a 5-fold solubility increase (from 12 µM to 60 µM) when formulated with HP-β-CD .
Advanced: What in silico tools are best suited for predicting off-target interactions?
Methodological Answer:
- PharmaDB Screening: Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., carbonic anhydrase, COX-2).
- Toxicity Prediction: Run Derek Nexus for structural alerts (e.g., sulfonamide hypersensitivity).
- DMPK Profiling: Predict CYP450 inhibition (CYP3A4, CYP2D6) via StarDrop or ADMET Predictor.
Case Study: A pyrimidine-sulfonamide derivative exhibited off-target inhibition of hERG (IC₅₀ 1.8 µM), necessitating structural modification .
Basic: How should researchers design SAR studies for this compound?
Methodological Answer:
- Core Modifications: Systematically vary the pyrimidine (e.g., 2,6-dimethoxy → 2-chloro-6-methyl) and sulfonamide (e.g., phenyl → benzyl) groups.
- Bioisosteric Replacement: Substitute the ethyl ester with amides or heterocycles (e.g., oxadiazole).
- Activity Cliffs: Identify structural changes causing >10-fold potency shifts using public datasets (ChEMBL).
Example: Methyl substitution at the pyrimidine C4 position in a related compound reduced IC₅₀ from 8.2 µM to 0.9 µM against DHFR .
Advanced: What experimental and computational methods integrate best for reaction mechanism elucidation?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare kH/kD for proton-transfer steps in deuteration studies.
- DFT Calculations: Map energy profiles (B3LYP/6-31G*) for key intermediates (e.g., sulfamoyl chloride activation).
- In Situ Monitoring: Use ReactIR to track intermediate formation (e.g., nitrene in sulfamoylation).
Case Study: A hybrid computational-experimental approach reduced optimization time for a sulfonamide synthesis by 60% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
